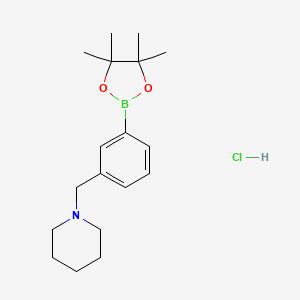![molecular formula C10H6ClN3 B1469645 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile CAS No. 1311280-34-8](/img/structure/B1469645.png)
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile
Overview
Description
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile, also known as CCAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCAN is a yellowish powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mechanism Of Action
The mechanism of action of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is not fully understood. However, studies have shown that 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile induces apoptosis in cancer cells by activating the caspase pathway. 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical And Physiological Effects
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit both biochemical and physiological effects. Biochemically, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. Physiologically, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile. One direction is to investigate its potential applications in the field of organic synthesis, particularly in the synthesis of novel materials with potential applications in optoelectronics and organic electronics. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile and its biochemical and physiological effects.
In conclusion, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile have been discussed in this paper. Further studies are needed to fully understand the potential of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile in various fields.
Scientific Research Applications
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been extensively studied for its potential applications in various fields such as cancer research, materials science, and organic synthesis. In cancer research, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has also been used as a building block in the synthesis of novel materials with potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
2-[amino-(2-chlorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-4-2-1-3-8(9)10(14)7(5-12)6-13/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRIYZSQUVZBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



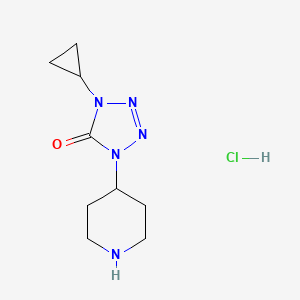


![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)
![(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B1469569.png)
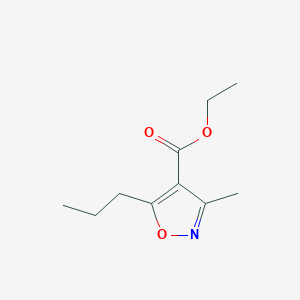
![3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1469571.png)

![Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B1469576.png)
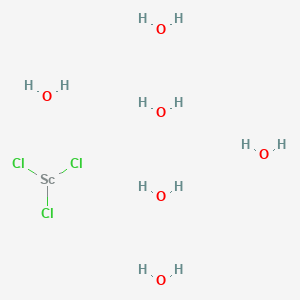
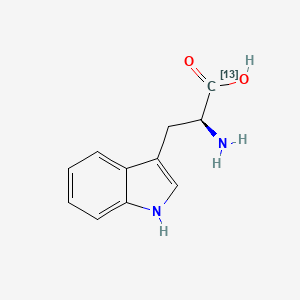
![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)
